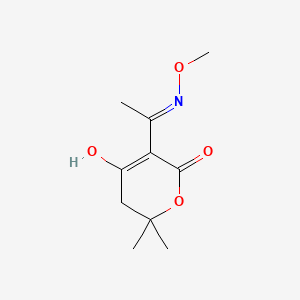
NEUROTROPHIN-3, HUMAN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neurotrophin-3, also known as human neurotrophin-3, is a protein encoded by the NTF3 gene in humans. It belongs to the neurotrophin family, which includes nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-4. Neurotrophin-3 plays a crucial role in the development, survival, and differentiation of neurons in both the peripheral and central nervous systems. It supports the survival of existing neurons and promotes the growth and differentiation of new neurons and synapses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neurotrophin-3 can be synthesized using recombinant DNA technology. The gene encoding neurotrophin-3 is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the neurotrophin-3 protein, which is then purified using chromatography techniques .
Industrial Production Methods: In industrial settings, large-scale production of neurotrophin-3 involves the use of bioreactors. The recombinant host cells are grown in bioreactors with controlled temperature, pH, and nutrient supply. The expressed neurotrophin-3 is harvested and purified through a series of filtration and chromatography steps to ensure high purity and activity .
Análisis De Reacciones Químicas
Types of Reactions: Neurotrophin-3 primarily undergoes binding reactions with its receptors, such as TrkC and TrkB. These interactions trigger downstream signaling pathways that influence neuronal survival, differentiation, and growth .
Common Reagents and Conditions: The binding reactions of neurotrophin-3 with its receptors typically occur under physiological conditions, such as neutral pH and body temperature. Reagents used in these studies include recombinant neurotrophin-3 protein, receptor-expressing cells, and various buffers to maintain the appropriate conditions .
Major Products Formed: The major products of neurotrophin-3 interactions are activated receptor complexes and subsequent intracellular signaling molecules. These products lead to various cellular responses, including gene expression changes and cytoskeletal rearrangements .
Aplicaciones Científicas De Investigación
Neurotrophin-3 has a wide range of scientific research applications:
Chemistry: Neurotrophin-3 is used in studies investigating protein-protein interactions and receptor binding kinetics.
Biology: It is essential for research on neuronal development, neurogenesis, and synaptic plasticity.
Medicine: Neurotrophin-3 is explored for its potential therapeutic applications in neurodegenerative diseases, spinal cord injuries, and peripheral neuropathies.
Mecanismo De Acción
Neurotrophin-3 exerts its effects by binding to specific receptors on the surface of neurons, primarily TrkC and, to a lesser extent, TrkB. Upon binding, these receptors undergo dimerization and autophosphorylation, activating downstream signaling pathways such as the MAPK/ERK, PI3K/Akt, and PLC-γ pathways. These pathways regulate various cellular processes, including survival, differentiation, and growth of neurons .
Comparación Con Compuestos Similares
Neurotrophin-3 is part of the neurotrophin family, which includes:
Nerve Growth Factor (NGF): Primarily binds to TrkA receptors and is crucial for the survival and maintenance of sympathetic and sensory neurons.
Brain-Derived Neurotrophic Factor (BDNF): Binds to TrkB receptors and is widely expressed in the central nervous system, playing a key role in synaptic plasticity and cognitive functions.
Neurotrophin-4 (NT-4): Also binds to TrkB receptors and shares similar functions with BDNF but has a more limited expression pattern
Neurotrophin-3 is unique in its ability to activate both TrkC and TrkB receptors, allowing it to influence a broader range of neuronal populations compared to other neurotrophins .
Propiedades
Número CAS |
130939-66-1 |
|---|---|
Fórmula molecular |
C10H12F2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



